molecular formula C4H8N3O4P B601832 Fosfocreatinine CAS No. 5786-71-0

Fosfocreatinine

Cat. No.: B601832
CAS No.: 5786-71-0
M. Wt: 193.10 g/mol
InChI Key: HIPLEPXPNLWKCQ-UHFFFAOYSA-N
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Description

Fosfocreatinine, also known as phosphocreatinine, is a phosphorylated form of creatinine. It is a naturally occurring compound found predominantly in the skeletal muscles of vertebrates. This compound plays a critical role in the rapid regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP), which is essential for muscle contractions and other high-energy cellular processes .

Scientific Research Applications

Fosfocreatinine has several scientific research applications, including:

Mechanism of Action

Target of Action

Fosfocreatinine, also known as Phosphocreatine, primarily targets the adenosine triphosphate (ATP) molecules in the body . ATP is the primary source of chemical energy that body muscles use to perform contractions .

Mode of Action

This compound interacts with ATP molecules during muscle contraction processes. As these processes occur, ATP molecules are depleted as they undergo hydrolysis reactions and become adenosine diphosphate (ADP) . This compound plays a critical role as a rapidly acting energy buffer for muscle cell actions like contractions via its ability to regenerate ATP from ADP .

Biochemical Pathways

In the kidneys, the enzyme AGAT catalyzes the conversion of two amino acids — arginine and glycine — into guanidinoacetate (also called glycocyamine or GAA), which is then transported in the blood to the liver . Once inside the cells, it is transformed into phosphocreatine by the enzyme complex creatine kinase . Phosphocreatine is able to donate its phosphate group to convert ADP into ATP . This process is an important component of all vertebrates’ bioenergetic systems .

Pharmacokinetics

This compound exhibits rapid elimination from the body . Most of the this compound entering the systemic circulation is converted to creatine (Cr) . Intravenous administration of this compound results in elevated ATP level in the heart and red blood cells . Creatine, as an active metabolite, has been proven to partially mediate this compound’s hemorheological improvement .

Result of Action

The primary result of this compound’s action is the regeneration of ATP from ADP, which is crucial for maintaining energy homeostasis . This process serves as a temporal and spatial buffer of energy, particularly during muscle contractions . It is also used clinically as a cardioprotective agent .

Future Directions

While there is a vast knowledge about Fosfocreatinine, future research should investigate the effects of this compound in older clinical populations with possible musculoskeletal disorders and creatine synthesis/transporter deficiencies . This could provide new insights into the potential therapeutic benefits of this compound.

Biochemical Analysis

Biochemical Properties

Fosfocreatinine is primarily involved in the maintenance and recycling of ATP for muscular activity, such as contractions. It interacts with the enzyme creatine kinase, which catalyzes the transfer of a phosphate group from this compound to adenosine diphosphate (ADP), forming ATP . This interaction is essential for providing a rapid source of energy in tissues with high, fluctuating energy demands, such as muscles and the brain .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In muscle cells, it acts as an energy buffer, ensuring a steady supply of ATP during periods of high energy demand . It also influences cell signaling pathways, gene expression, and cellular metabolism by maintaining ATP levels, which are critical for numerous cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects by donating its phosphate group to ADP, thereby regenerating ATP . This process is facilitated by the enzyme creatine kinase, which is highly active in tissues with high energy demands. This compound also interacts with other biomolecules involved in energy metabolism, ensuring efficient energy transfer and utilization within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is relatively stable under physiological conditions but can degrade into creatinine, which is then excreted in the urine . Long-term studies have shown that this compound can maintain cellular function by ensuring a continuous supply of ATP, although its stability and degradation rates can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal doses, it enhances muscle performance and energy metabolism. At high doses, it can lead to toxic effects, including renal dysfunction due to the accumulation of creatinine . Threshold effects have been observed, where low doses improve cellular function, while excessively high doses can be detrimental .

Metabolic Pathways

This compound is involved in the creatine phosphate pathway, where it donates a phosphate group to ADP to form ATP . This pathway is crucial for maintaining energy homeostasis in cells with high energy demands. The enzyme creatine kinase plays a central role in this pathway, facilitating the transfer of phosphate groups and ensuring efficient energy production .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is primarily localized in tissues with high energy demands, such as skeletal muscle, myocardium, and the brain. The distribution of this compound is regulated by its interaction with creatine kinase and other transport proteins that facilitate its uptake and utilization .

Subcellular Localization

This compound is predominantly localized in the cytoplasm of cells, where it interacts with creatine kinase to regenerate ATP . It may also be found in other subcellular compartments, such as mitochondria, where it contributes to energy production and storage . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fosfocreatinine can be synthesized through the phosphorylation of creatinine. One method involves the use of phosphorus oxychloride in a strongly basic medium to phosphorylate creatinine . Another method uses creatine as the starting material, which undergoes intramolecular dehydration and cyclization to form creatinine, followed by phosphorylation .

Industrial Production Methods

Industrial production of this compound typically involves the use of creatine as the starting material. The process includes reacting creatine with rudimentary saturated fatty acids containing 2-5 carbon atoms. This method is environmentally friendly and does not produce coupling products or significant waste .

Chemical Reactions Analysis

Types of Reactions

Fosfocreatinine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to rapidly regenerate ATP, making it a critical component of the cellular energy buffer system. Its role in maintaining energy homeostasis and its potential therapeutic applications in various pathological conditions highlight its importance in both biological and medical research .

Properties

{ "Design of the Synthesis Pathway": "Fosfocreatinine can be synthesized by the reaction of creatinine with phosphorus oxychloride in the presence of a base.", "Starting Materials": [ "Creatinine", "Phosphorus oxychloride", "Base (such as triethylamine or pyridine)" ], "Reaction": [ "Add creatinine to a solution of phosphorus oxychloride in anhydrous dichloromethane", "Add a base to the reaction mixture to neutralize the hydrogen chloride produced during the reaction", "Heat the reaction mixture at reflux for several hours", "Cool the reaction mixture and add water to hydrolyze the excess phosphorus oxychloride", "Extract the product with dichloromethane", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain fosfocreatinine as a white solid" ] }

CAS No.

5786-71-0

Molecular Formula

C4H8N3O4P

Molecular Weight

193.10 g/mol

IUPAC Name

[(1-methyl-4-oxoimidazolidin-2-ylidene)amino]phosphonic acid

InChI

InChI=1S/C4H8N3O4P/c1-7-2-3(8)5-4(7)6-12(9,10)11/h2H2,1H3,(H3,5,6,8,9,10,11)

InChI Key

HIPLEPXPNLWKCQ-UHFFFAOYSA-N

Isomeric SMILES

CN\1CC(=O)N/C1=N\P(=O)(O)O

SMILES

CN1CC(=O)NC1=NP(=O)(O)O

Canonical SMILES

CN1CC(=O)NC1=NP(=O)(O)O

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

19604-05-8 (di-hydrochloride salt)

Synonyms

Phosphatecreatinine

Origin of Product

United States

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